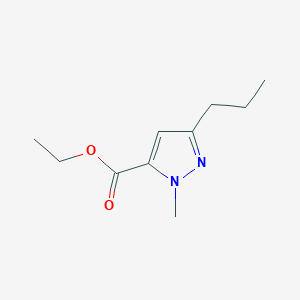

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(12(3)11-8)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSRHLWRTVNGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436436 | |

| Record name | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-07-1 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Sildenafil.

Core Chemical Properties

This compound is a pyrazole derivative with the molecular formula C10H16N2O2.[1] It is also referred to as 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester. The compound's core physical and chemical properties are summarized in the table below. It is important to note that two CAS numbers, 133261-07-1 and 149929-76-2, are associated with this compound in various databases; 133261-07-1 appears to be the more predominantly cited CAS number.

| Property | Value | Source(s) |

| CAS Number | 133261-07-1 | [1][2] |

| Molecular Formula | C10H16N2O2 | [1] |

| Molecular Weight | 196.25 g/mol | |

| Boiling Point | 331.1°C | [1] |

| 125-128°C at 13 mmHg | [3] | |

| Density | 1.106 g/cm³ | [1] |

| Refractive Index | 1.511 | [1] |

| Flash Point | 154°C | [1] |

| Vapor Pressure | 0.00016 mmHg at 25°C | [1] |

| PSA (Polar Surface Area) | 44.12 Ų | [1] |

| XLogP3 | 1.5493 | [1] |

Synthesis Protocols

The synthesis of this compound is a critical step in the production of Sildenafil. Various synthetic routes have been described in scientific literature and patents. A common approach involves the cyclocondensation of a β-diketoester with a hydrazine derivative, followed by N-methylation.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dioxoheptanoic acid ethyl ester (1 equivalent) in ethanol.

-

Hydrazine Addition: Cool the solution in an ice bath and slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: N-Methylation to Yield this compound

-

Reaction Setup: Dissolve the Ethyl 3-propyl-1H-pyrazole-5-carboxylate (1 equivalent) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C.

-

Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 equivalents), to the suspension.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by fractional distillation under reduced pressure.[3]

Role in Drug Development: Sildenafil Synthesis

This compound is a pivotal intermediate in the synthesis of Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension. The pyrazole core of this intermediate forms a fundamental part of the final Sildenafil structure.

The following diagram illustrates the logical workflow of Sildenafil synthesis, highlighting the position of this compound.

Caption: Logical workflow of Sildenafil synthesis.

Experimental and Analytical Workflow

The synthesis and purification of this compound require monitoring and characterization to ensure product purity and identity. The following diagram outlines a typical experimental and analytical workflow.

Caption: Experimental and analytical workflow.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. Its well-defined chemical properties and established synthetic routes make it a crucial building block for the development of important drugs. This guide provides foundational information for researchers and professionals working with this and related pyrazole derivatives.

References

Structure Elucidation of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. The document outlines predicted spectroscopic data based on analogous compounds, detailed experimental protocols for its synthesis and characterization, and logical workflows for its structural analysis. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of pyrazole derivatives and for professionals in drug development exploring this class of compounds.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol CAS Number: 133261-07-1

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.35 | Quartet | 2H | -OCH₂CH₃ |

| ~4.10 | Singlet | 3H | N-CH₃ |

| ~2.60 | Triplet | 2H | -CH₂CH₂CH₃ |

| ~1.65 | Sextet | 2H | -CH₂CH₂CH₃ |

| ~1.38 | Triplet | 3H | -OCH₂CH₃ |

| ~0.95 | Triplet | 3H | -CH₂CH₂CH₃ |

| ~6.80 | Singlet | 1H | Pyrazole H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=O (Ester) |

| ~152.0 | C-3 (Pyrazole) |

| ~140.0 | C-5 (Pyrazole) |

| ~108.0 | C-4 (Pyrazole) |

| ~61.0 | -OCH₂CH₃ |

| ~37.0 | N-CH₃ |

| ~29.0 | -CH₂CH₂CH₃ |

| ~22.0 | -CH₂CH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

| ~13.8 | -CH₂CH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (Aliphatic) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1550 | Medium | C=N stretch (Pyrazole ring) |

| ~1460 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1050 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 167 | Medium | [M - C₂H₅]⁺ |

| 151 | Medium | [M - OC₂H₅]⁺ |

| 123 | High | [M - COOC₂H₅]⁺ |

| 95 | Medium | [C₅H₇N₂]⁺ |

Experimental Protocols

The following protocols describe the synthesis and analytical procedures for the structure elucidation of this compound.

Synthesis of this compound

This synthesis is a two-step process involving the formation of the pyrazole ring followed by N-methylation.

Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1 equivalent) in ethanol.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 3-propyl-1H-pyrazole-5-carboxylate.

Step 2: N-Methylation to Yield this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-propyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.

-

Methylating Agent: After the evolution of hydrogen gas ceases, add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.[1]

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution of the purified compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-300 amu).

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the structure elucidation of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the structure elucidation process.

Signaling Pathways and Drug Development Relevance

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are core structures in several approved drugs, acting as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and Janus kinases (JAKs). The structural features of this compound, including the substituted pyrazole ring, make it a candidate for investigation in various signaling pathways.

For drug development professionals, this compound could serve as a scaffold for the synthesis of new chemical entities targeting pathways involved in inflammation, cancer, and autoimmune diseases. The elucidation of its structure is the foundational step for any further medicinal chemistry development, enabling rational drug design and the establishment of structure-activity relationships (SAR).

Caption: Potential signaling pathway relevance of pyrazole-based compounds.

References

An In-depth Technical Guide to Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

CAS Number: 133261-07-1

This technical guide provides a comprehensive overview of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of pharmaceutically active compounds. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C10H16N2O2. Its structure features a central pyrazole ring substituted with a methyl group at the N1 position, a propyl group at the C3 position, and an ethyl carboxylate group at the C5 position. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H16N2O2 | - |

| Molecular Weight | 196.25 g/mol | - |

| CAS Number | 133261-07-1 | - |

| Appearance | Colorless transparent liquid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Sildenafil. Several synthetic routes have been reported in the literature, primarily in patents outlining the synthesis of Sildenafil and its analogs. A common and illustrative method involves the cyclization of a β-diketoester with a substituted hydrazine.

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative procedure based on methods described for the synthesis of similar pyrazole carboxylates.

Materials:

-

Ethyl 2,4-dioxoheptanoate

-

Methylhydrazine

-

Ethanol

-

Toluene

-

Water

-

Formic acid

Procedure:

-

In a reaction vessel, dissolve ethyl 2,4-dioxoheptanoate in ethanol.

-

With external cooling to maintain a temperature of approximately 20°C, add a solution of methylhydrazine in ethanol dropwise over 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature.

-

Distill off the ethanol.

-

To the residue, add toluene and water, and separate the phases.

-

Extract the aqueous phase twice with toluene.

-

Combine the toluene extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield isomer-free this compound.

Note on Analytical Data: While commercial databases indicate the availability of 1H NMR, IR, and mass spectra for this compound, publicly accessible, detailed spectral data for this specific compound is limited.[2] Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound. For reference, the expected spectral characteristics would be similar to other substituted ethyl pyrazole-5-carboxylates.

Biological Significance and Applications

The primary significance of this compound lies in its role as a key intermediate in the multi-step synthesis of Sildenafil. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).

Role in Sildenafil Synthesis and the PDE5 Signaling Pathway

The pyrazole core of this compound forms a crucial part of the final Sildenafil molecule. The overall synthesis involves the formation of the pyrazole ring, followed by a series of functional group manipulations and the eventual fusion with a pyrimidine ring system.

The therapeutic effect of Sildenafil is achieved through the modulation of the nitric oxide (NO)/cGMP signaling pathway. In smooth muscle cells, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause smooth muscle relaxation and vasodilation. PDE5 terminates this signaling by hydrolyzing cGMP to GMP. By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, leading to sustained high levels of this second messenger and enhanced vasodilation. This mechanism is central to its use in treating erectile dysfunction and pulmonary arterial hypertension.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of the target compound.

PDE5 Signaling Pathway

This diagram outlines the mechanism of action of Sildenafil, for which this compound is a precursor.

Caption: The PDE5 signaling pathway and the inhibitory action of Sildenafil.

References

Technical Guide: Physicochemical Properties of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. An important intermediate in the synthesis of pharmacologically active compounds, most notably Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, a thorough understanding of its characteristics is crucial for its application in drug development and chemical synthesis.[1][2][3] This document collates available data on its molecular structure, physicochemical parameters, and offers generalized experimental protocols for their determination. Furthermore, this guide illustrates its role in synthetic pathways and the broader biological context of pyrazole derivatives.

Chemical Identity and Structure

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structural integrity of the pyrazole ring is a key feature in many pharmaceutical compounds due to its metabolic stability and ability to act as a scaffold for diverse functionalization.

Molecular Formula: C₁₀H₁₆N₂O₂

Molecular Weight: 196.25 g/mol [3]

CAS Number: 133261-07-1[3]

IUPAC Name: this compound

Synonyms: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester[3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that much of the available data is predicted through computational models, with limited experimentally determined values in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 196.25 g/mol | [3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |

| Boiling Point | 331.1 °C (Predicted) | |

| Melting Point | Not available (experimentally) | |

| Density | 1.106 g/cm³ (Predicted) | |

| Flash Point | 154 °C (Predicted) | |

| Refractive Index | 1.511 (Predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [4][5] |

Experimental Protocols

While specific experimental data for this compound is scarce, standard laboratory procedures for determining the physical properties of organic compounds are applicable. Below are generalized protocols for key analytical measurements.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. As this compound is a liquid at room temperature, its boiling point can be determined using the following micro-method.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Add a small volume (0.5-1 mL) of this compound to the small test tube.

-

Place a capillary tube, with its open end downwards, into the test tube.

-

Attach the test tube to a thermometer and immerse it in the heating bath of the Thiele tube.

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Assessment

Understanding the solubility profile is crucial for applications in synthesis, purification, and formulation.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Spatula or micropipette

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

Procedure:

-

To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect each tube for the dissolution of the compound.

-

If the compound dissolves completely, it is considered soluble in that solvent at that concentration.

-

If the compound does not dissolve, it can be classified as sparingly soluble or insoluble. For more quantitative data, further additions of the solvent can be made until dissolution is achieved, or the undissolved solid can be isolated, dried, and weighed.

Role in Synthesis and Biological Context

Synthesis of Sildenafil

This compound is a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] The synthesis involves a multi-step process where the pyrazole ring is first formed and then functionalized.

General Biological Activity of Pyrazole Derivatives

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[6] Many pyrazole-containing drugs are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. While comprehensive experimental data on its physical properties are not widely published, its identity and role as a key intermediate are well-established. The provided protocols offer a framework for its characterization, and the diagrams illustrate its importance in both a synthetic and biological context. Further research to experimentally determine its physicochemical properties would be beneficial for optimizing its use in drug discovery and development.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER CAS#: 133261-07-1 [m.chemicalbook.com]

- 4. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The accurate determination of molecular weight is a fundamental parameter for compound characterization, ensuring purity, and for the precise preparation of solutions in experimental assays.

Molecular Formula Determination

The first step in calculating the molecular weight is to establish the correct molecular formula from the compound's nomenclature.

-

Core Structure: The base of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

Substituents:

-

1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at the first position of the pyrazole ring.

-

3-propyl: A propyl group (-C₃H₇) is attached to the carbon atom at the third position.

-

5-carboxylate: An ester functional group (-COO-) is attached to the carbon atom at the fifth position.

-

Ethyl: An ethyl group (-C₂H₅) is bonded to the oxygen atom of the carboxylate group.

-

By systematically assembling these components, the molecular formula is determined to be C₁₀H₁₆N₂O₂ .

Atomic Composition and Weight

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights of the elements involved are provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011[1] | 120.11 |

| Hydrogen | H | 16 | 1.008[2][3] | 16.128 |

| Nitrogen | N | 2 | 14.007[4][5] | 28.014 |

| Oxygen | O | 2 | 15.999[6][7] | 31.998 |

| Total | 196.25 |

Experimental Protocol: Molecular Weight Calculation

Objective: To accurately calculate the molecular weight of this compound based on its molecular formula.

Methodology:

-

Identify the Molecular Formula: As determined from the chemical name, the molecular formula is C₁₀H₁₆N₂O₂.

-

Determine the Atomic Weight of Each Element: Obtain the standard atomic weights for Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) from a reliable source such as the IUPAC periodic table.[8][9][10][11]

-

Calculate the Contribution of Each Element: Multiply the count of each atom by its respective atomic weight.

-

Carbon: 10 atoms * 12.011 g/mol = 120.11 g/mol

-

Hydrogen: 16 atoms * 1.008 g/mol = 16.128 g/mol

-

Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol

-

Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol

-

-

Sum the Total Weights: Add the total weights of each element to arrive at the molecular weight of the compound.

-

120.11 + 16.128 + 28.014 + 31.998 = 196.25 g/mol

-

Visualization of the Calculation Workflow

The logical workflow for the calculation of the molecular weight is depicted in the following diagram.

References

- 1. youtube.com [youtube.com]

- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. fiveable.me [fiveable.me]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. m.youtube.com [m.youtube.com]

- 11. princeton.edu [princeton.edu]

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological significance of this compound, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound, with the CAS number 133261-07-1, is a key intermediate in the synthesis of various commercially important compounds.[3] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H16N2O2 | [4] |

| Molecular Weight | 196.25 g/mol | [3] |

| CAS Number | 133261-07-1 | [3] |

| Boiling Point | 331.1 °C | [4] |

| Density | 1.106 g/cm³ | [4] |

| Flash Point | 154 °C | [4] |

| Refractive Index | 1.511 | [4] |

| LogP | 1.54930 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its structural analogs typically involves the formation of the pyrazole ring followed by N-alkylation, or vice-versa. Several synthetic routes have been reported in the literature.

Synthesis of the Pyrazole Ring

A common method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For substituted pyrazole-5-carboxylates, this often involves the reaction of a β-ketoester with hydrazine.

Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol describes the synthesis of a closely related analog, which can be subsequently methylated.

-

A solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) and hydrazine hydrate (6.96 g, 139 mmol) in ethanol (400 mL) is prepared.[5]

-

The reaction mixture is stirred at 0°C for 1 hour.[5]

-

The mixture is then concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[5]

-

Yield: 19 g (97%).[5]

N-Methylation of the Pyrazole Ring

The nitrogen at the 1-position of the pyrazole ring can be methylated using various methylating agents. A patent describes a process for the methylation of ethyl 3-n-propyl-pyrazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate

-

The starting material, ethyl 3-n-propyl-pyrazole-5-carboxylate, is reacted with a methylating agent. A common but toxic agent used historically is dimethyl sulfate.[6][7] More recent, greener methods utilize dimethyl carbonate.[7][8]

-

The reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like toluene or dimethylformamide.[6][7]

-

After the reaction is complete, the mixture is worked up by washing with water, separating the organic phase, drying, and concentrating under vacuum.[6]

-

The crude product is then purified by fractional distillation.[6]

-

Yield: A patent describes achieving a yield of 75% of the desired isomer.[6]

The synthesis workflow can be visualized as follows:

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER CAS#: 133261-07-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Discovery and significance of pyrazole core structures in chemistry

An In-depth Technical Guide to the Discovery and Significance of Pyrazole Core Structures in Chemistry

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and materials chemistry. Since its discovery in the late 19th century, the pyrazole scaffold has transitioned from a laboratory curiosity to a "privileged structure" integral to numerous FDA-approved pharmaceuticals, advanced agrochemicals, and functional materials. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, confer favorable pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pyrazole core, detailing its historical discovery, key synthetic methodologies, and profound significance in contemporary drug discovery, particularly in oncology and inflammatory diseases. It includes detailed experimental protocols, quantitative biological data, and graphical representations of key pathways and workflows to serve as an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Pyrazole Core Structure

Pyrazole is a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂. The ring structure consists of three carbon atoms and two adjacent nitrogen atoms. The N-1 atom is similar to the NH of pyrrole and can serve as a hydrogen bond donor, while the N-2 atom behaves like the nitrogen in pyridine, acting as a hydrogen bond acceptor.[1] This duality allows pyrazole-containing molecules to form diverse and specific interactions with biological targets. The pyrazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its synthetic tractability, which allows for the creation of large, diverse chemical libraries for drug screening.[1][2]

A Historical Perspective: The Discovery of Pyrazole

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly produced a pyrazolone from the reaction of ethyl acetoacetate and phenylhydrazine. This serendipitous discovery led to the development of Antipyrine, one of the first synthetic analgesics and antipyretics, which became a widely used drug until the rise of aspirin. The parent pyrazole ring itself was first synthesized by Eduard Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3][4] These foundational discoveries paved the way for the exploration of pyrazole chemistry, culminating in the landmark Knorr pyrazole synthesis, a versatile method still in use today.[5][6] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the scaffold's primary importance in synthetic chemistry.[7][8]

Synthetic Methodologies

The construction of the pyrazole core is a well-established field with both classical and modern approaches offering access to a wide variety of substituted derivatives.

The Knorr Pyrazole Synthesis

The most fundamental and enduring method for pyrazole synthesis is the Knorr reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[6][9][10] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][11]

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, adapted from established procedures.[11][12]

-

Materials :

-

Ethyl benzoylacetate (1.0 eq, e.g., 3 mmol)

-

Hydrazine hydrate (2.0 eq, e.g., 6 mmol)

-

1-Propanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, e.g., 3 drops)

-

Deionized Water

-

Ethyl Acetate/Hexane (for TLC)

-

-

Procedure :

-

In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.

-

Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

-

After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate/70% hexane. Spot the starting material (ethyl benzoylacetate) as a reference.

-

Once the TLC analysis confirms the consumption of the starting ketoester, add deionized water (10 mL) to the hot reaction mixture while stirring to induce precipitation of the product.

-

Cool the mixture in an ice-water bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected product with a small amount of cold water and allow the solid to air dry completely.

-

Determine the mass of the dry product and calculate the percent yield.

-

Characterize the final product by determining its melting point and acquiring its ¹H NMR spectrum.

-

Modern Synthetic Approaches

While the Knorr synthesis remains valuable, modern chemistry has introduced more advanced methods:

-

[3+2] Dipolar Cycloaddition : This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne or alkene) to form the five-membered pyrazole ring. This approach offers excellent control over regioselectivity.[13]

-

Multicomponent Reactions (MCRs) : MCRs combine three or more starting materials in a one-pot reaction to form a complex product, offering high atom economy and efficiency. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[14][15]

-

Transition-Metal Catalysis : Catalysts based on copper, palladium, or rhodium enable novel pathways for pyrazole synthesis, including C-H functionalization and cross-coupling reactions, expanding the accessible chemical space.[15]

Significance in Drug Discovery and Development

The pyrazole scaffold is a key component in numerous drugs targeting a wide range of diseases, most notably in oncology and inflammation.[1][8]

Anti-inflammatory Agents: COX-2 Inhibition

One of the most well-known pyrazole-containing drugs is Celecoxib (Celebrex®) , a selective non-steroidal anti-inflammatory drug (NSAID).[16] It specifically inhibits the cyclooxygenase-2 (COX-2) enzyme, which is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with traditional NSAIDs.[5][17]

Anticancer Agents: Kinase Inhibition

The pyrazole core is a privileged scaffold for designing potent and selective protein kinase inhibitors.[18] Dysregulation of kinase signaling is a hallmark of cancer, making kinases prime therapeutic targets.

Ruxolitinib (Jakafi®) is a pyrazole-containing drug that potently inhibits Janus kinases (JAK1 and JAK2).[19] The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors involved in hematopoiesis and immune function.[7][20] In myeloproliferative neoplasms, this pathway is often hyperactivated. Ruxolitinib blocks the pathway by competitively inhibiting ATP binding to JAK1/2, which prevents the phosphorylation and activation of STAT proteins, thereby reducing cell proliferation and inflammatory cytokine production.[21][22]

Quantitative Biological Data

The efficacy of pyrazole-based inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency.

Table 1: IC₅₀ Values of Selected Pyrazole-Based Kinase Inhibitors

| Compound/Drug | Target Kinase(s) | IC₅₀ Value | Target Disease(s) |

|---|---|---|---|

| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | Myelofibrosis |

| AT9283 | Aurora A / Aurora B | ~3 nM | Cancer |

| Compound 6[18] | Aurora A | 0.16 µM | Cancer |

| Asciminib (ABL001) | Bcr-Abl | 0.5 nM (IC₅₀), 0.5-0.8 nM (Kd) | Chronic Myeloid Leukemia |

| Afuresertib Analog[18] | Akt1 | 1.3 nM | Cancer |

| Compound 17[18] | Chk2 | 17.9 nM | Cancer |

Table 2: In Vitro Activity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ Value (µM) | Cancer Type |

|---|---|---|---|

| Compound 6[18] | HCT116 | 0.39 | Colon Cancer |

| Compound 6[18] | MCF-7 | 0.46 | Breast Cancer |

| Afuresertib Analog[18] | HCT116 | 0.95 | Colon Cancer |

| Pyrazole Derivative[8] | MCF-7 | 0.01 | Breast Cancer |

| Pyrazole Derivative[8] | NCI-H460 | 0.03 | Lung Cancer |

Experimental Protocol for In Vitro Kinase Assay

This protocol provides a generalized methodology for determining the IC₅₀ of a pyrazole compound against a target protein kinase using a fluorescence-based assay.[14][23]

-

Principle : The assay measures the phosphorylation of a specific peptide substrate by a kinase. The amount of phosphorylated product is quantified, often using an antibody that specifically recognizes the phosphorylated form, linked to a fluorescent reporter. Inhibition is measured as a decrease in the fluorescent signal.

-

Materials :

-

Target Kinase (e.g., JAK2, Aurora A)

-

Biotinylated Substrate Peptide

-

ATP (Adenosine Triphosphate)

-

Kinase Reaction Buffer (containing MgCl₂)

-

Test Pyrazole Compounds (serially diluted in DMSO)

-

Detection Reagents (e.g., Terbium-labeled anti-phospho-antibody and Streptavidin-XL665 for TR-FRET)

-

96-well or 384-well microplates

-

Plate reader capable of detecting the fluorescent signal

-

-

Procedure :

-

Compound Preparation : Prepare a serial dilution of the test pyrazole compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

-

Reaction Setup : In a microplate, add the kinase, substrate peptide, and a small volume of the diluted test compound to the kinase reaction buffer. Include control wells containing DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

-

Reaction Initiation : Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature. Initiate the kinase reaction by adding a solution of ATP to all wells.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.

-

Detection : Terminate the reaction by adding a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the fluorescence-based detection reagents.

-

Signal Reading : Incubate the plate for the detection reagents to bind (e.g., 60 minutes at room temperature). Read the fluorescent signal using a compatible plate reader.

-

Data Analysis : Convert the raw fluorescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a privileged scaffold, the pyrazole core has proven to be of immense value to chemical science. Its synthetic accessibility and versatile physicochemical properties have enabled the development of life-changing medicines and other valuable chemical products. The continued exploration of novel synthetic routes, including green chemistry and multicomponent strategies, will undoubtedly expand the chemical space of pyrazole derivatives. In drug discovery, future efforts will focus on designing next-generation pyrazole-based inhibitors with enhanced selectivity and novel mechanisms of action to overcome drug resistance and improve therapeutic outcomes. The pyrazole scaffold is set to remain a highly fruitful and dynamic area of research for years to come.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. hcp.jakafi.com [hcp.jakafi.com]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. name-reaction.com [name-reaction.com]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 21. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 22. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Ester Compounds and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole ester compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of pyrazole ester compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Bioactivity

Pyrazole ester derivatives have demonstrated inhibitory activity against a variety of enzymes and signaling pathways implicated in numerous diseases, including inflammation, cancer, neurodegenerative disorders, and microbial infections. The following tables summarize the quantitative bioactivity of selected pyrazole ester compounds against their primary molecular targets.

Table 1: Anti-inflammatory Activity of Pyrazole Ester Derivatives against Cyclooxygenase (COX) Enzymes

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.6 | 0.04 | 190 | [1] |

| Compound 15c | >100 | 0.059 | >1695 | [2] |

| Compound 15d | >100 | 0.062 | >1613 | [2] |

| Compound 19d | >100 | 0.071 | >1408 | [2] |

| PYZ37 | Not Reported | 0.2 | Not Reported | [1] |

| PYZ16 | 5.58 | 0.52 | 10.73 | [1] |

| PYZ28 | >50 | 0.26 | >192.3 | [1] |

| Compound 5f | 14.34 | 1.50 | 9.56 | [3] |

| Compound 6f | 9.56 | 1.15 | 8.31 | [3] |

Table 2: Anticancer Activity of Pyrazole Ester Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Target Enzyme(s) | Reference |

| Compound 11 | MCF-7 | 2.85 | EGFR, Topo-1 | [4] |

| Compound 11 | HT-29 | 2.12 | EGFR, Topo-1 | [4] |

| Compound 12 | MCF-7 | 23.99 | COX-2 | [4] |

| Compound 15 | MCF-7 | 10.45 | COX-2 | [4] |

| Compound 1 | HCT116 | 0.95 | Akt1 | [5] |

| Compound 6 | HCT116 | 0.39 | Aurora A kinase | [5] |

| Compound 6 | MCF-7 | 0.46 | Aurora A kinase | [5] |

| Compound 3a | U251 | 3.5 | Not Specified | [6] |

| Compound 12 | MDA-MB231 | 16.13 | Tubulin | [7] |

| Compound 13 | HepG2 | 3.64 | Tubulin | [7] |

| Compound 50 | HepG2 | 0.71 | EGFR, VEGFR-2 | [7] |

Table 3: Neuroprotective Activity of Pyrazole Ester Derivatives against Acetylcholinesterase (AChE)

| Compound ID | AChE IC50 (µM) | Reference |

| Compound 8 | 0.055 | [8] |

| Compound 9 | 0.017 | [8] |

| Compound 6h | 0.00365 | [9] |

| Compound 12 | 17.41 | [10] |

| C7 | 0.39 (µg/mL) | [11] |

Table 4: Antimicrobial Activity of Pyrazole Ester Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus (MDR) | 4 | [12] |

| Compound 7b | Staphylococcus aureus | 0.22 | [13] |

| Compound 7b | Escherichia coli | 0.25 | [13] |

| Compound 3a | Staphylococcus aureus | 63 | [14] |

| Compound 3a | Candida albicans | 31 | [14] |

| Compound 3c | Staphylococcus aureus | 50 | [14] |

| Compound 3c | Candida albicans | 50 | [14] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole ester compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses. Pyrazole compounds can inhibit p38 MAPK, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15]

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole ester compounds.

PI3K/Akt/PTEN Signaling Pathway

The PI3K/Akt/PTEN pathway is a critical regulator of cell proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazole derivatives have been shown to inhibit components of this pathway, such as Akt, leading to anticancer effects.[16][17][18]

References

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Investigating the Mechanism of Action for Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the common mechanisms of action for pyrazole derivatives, focusing on their roles as inhibitors of key enzymes and modulators of critical signaling pathways. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of molecular interactions and cellular processes.

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for several anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3][5][6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of pain and inflammation.[2][3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes, highlighting their potency and selectivity.

| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | - | 0.03556 | - |

| Compound 11 | - | 0.043 | - |

| Compound 12 | - | 0.049 | - |

| Compound 15 | - | 0.049 | - |

| Compound 5f | - | 1.50 | 9.56 |

| Compound 6f | - | 1.15 | 8.31 |

| Compound 5u | - | 1.79 | 74.92 |

| Compound 5s | - | 2.51 | 72.95 |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of pyrazole derivatives on COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test pyrazole derivatives dissolved in DMSO

-

Known COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Prepare serial dilutions of the test pyrazole derivatives and control inhibitors in DMSO.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the COX Assay Buffer, Heme, and the fluorometric probe.

-

Add the diluted test compounds or controls to their respective wells. Include a DMSO-only control for 100% enzyme activity.

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for the in vitro COX inhibition assay.

Kinase Inhibition

Many pyrazole derivatives exhibit potent anticancer activity by targeting various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-kinase (PI3K).

EGFR and VEGFR-2 Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer progression.[2][4] Dual inhibition of these kinases is a promising therapeutic strategy.

| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |

| Erlotinib | 0.13 | 0.20 |

| Compound 3 | 0.06 | - |

| Compound 9 | - | 0.22 |

| Compound 12 | Potent dual inhibitor | Potent dual inhibitor |

| Compound 10b | 0.0407 | 0.0784 |

| Compound 10d | 0.0325 | 0.0430 |

| Compound 8 | - | 0.03585 |

| Compound 14 | 0.01633 | 0.11236 |

This protocol describes a general method for determining the inhibitory activity of pyrazole derivatives against EGFR or VEGFR-2.

Materials:

-

Recombinant human EGFR or VEGFR-2 enzyme

-

Kinase assay buffer

-

ATP

-

Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test pyrazole derivatives in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

Prepare a master mix containing the kinase buffer, ATP, and the substrate.

-

-

Assay Plate Setup:

-

Add the diluted test compounds or controls to the wells of the 96-well plate.

-

Add the master mix to all wells.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the diluted EGFR or VEGFR-2 enzyme to each well (except for the "no enzyme" blank control).

-

Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank control values.

-

Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers.[8] Pyrazole derivatives have been shown to inhibit this pathway, often by targeting PI3K itself.

Signaling Pathway of PI3K/Akt Inhibition by Pyrazole Derivatives

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.

This protocol is for assessing the effect of pyrazole derivatives on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test pyrazole derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere.

-

Treat cells with various concentrations of the pyrazole derivative for a specified time. Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Lyse the cells on ice using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection and Analysis:

-

Wash the membrane and apply the ECL substrate.

-

Capture the chemiluminescent signal.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Disruption of Microtubule Dynamics

Certain pyrazole derivatives act as antimitotic agents by interfering with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[9][10][11] Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound | Cell Line | IC50 (µM) | Effect |

| Compound 4k | PC-3 | 0.015 | Inhibition of tubulin polymerization |

| Compound 5a | PC-3 | 0.006 | Inhibition of tubulin polymerization |

| PTA-1 | MDA-MB-231 | Low micromolar | Inhibition of tubulin polymerization |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the effect of pyrazole derivatives on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Fluorescent reporter dye that binds to polymerized tubulin

-

Test pyrazole derivatives

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

96-well, non-binding, black plate

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

-

Prepare 10x stocks of the test compounds and controls.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the plate reader to 37°C.

-

Add the 10x test compounds or controls to the appropriate wells.

-

-

Polymerization Reaction:

-

Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

-

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the aforementioned mechanisms of action is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These cellular outcomes are frequently assessed to confirm the anticancer activity of pyrazole derivatives.[12][13][14][15]

Quantitative Data: Apoptosis and Cell Cycle Effects

| Compound | Cell Line | Effect |

| Compound 24 | - | Induces apoptosis and cell cycle arrest at S and G2/M phases |

| Compound 28 | HCT116, UO31, HepG2 | Induces G2/M cell cycle arrest and apoptosis |

| Compound 37 | MCF7 | Induces apoptosis |

| 3f | MDA-MB-468 | Induces cell cycle arrest in S phase and apoptosis |

| 6h | Jurkat | Induces apoptosis and G0/G1 phase arrest |

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells after treatment and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Add more 1X Binding Buffer to each sample.

-

Analyze the stained cells by flow cytometry, measuring FITC (green) and PI (red) fluorescence.

-

-

Data Interpretation:

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Workflow for Apoptosis Assay

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and control cells

-

PBS

-

Cold 70% ethanol (for fixation)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest and wash cells with PBS.

-

Fix the cells by slowly adding cold 70% ethanol while vortexing.

-

Incubate on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, measuring the fluorescence of PI.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

This guide provides a foundational understanding of the key mechanisms of action of pyrazole derivatives and the experimental approaches used to elucidate them. The versatility of the pyrazole scaffold continues to make it a valuable asset in the development of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Pyrazole scaffolds are prevalent in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial activities.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is This compound . The structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at the following positions:

-

Position 1: A methyl group on one of the nitrogen atoms.

-

Position 3: A propyl group.

-

Position 5: An ethyl carboxylate group.

The "1H" in the name indicates that the methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 133261-07-1 | |

| Molecular Formula | C₁₀H₁₆N₂O₂ | |

| Molecular Weight | 196.25 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 125-128 °C at 13 mmHg | |

| Density | 1.106 g/cm³ | |

| Refractive Index | 1.511 | |

| Flash Point | 154 °C | |

| Vapor Pressure | 0.00016 mmHg at 25°C |

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common route involves the cyclization of a β-diketoester with a substituted hydrazine.

Experimental Protocol

A representative experimental protocol for the synthesis is as follows:

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

This precursor can be synthesized via a Claisen condensation between ethyl acetate and ethyl butyrate, followed by further reaction to introduce the second keto group.

Step 2: Cyclization to form this compound

-

To a solution of ethyl 2,4-dioxoheptanoate in a suitable solvent such as ethanol, add methylhydrazine in a dropwise manner at a controlled temperature, typically with external cooling.

-